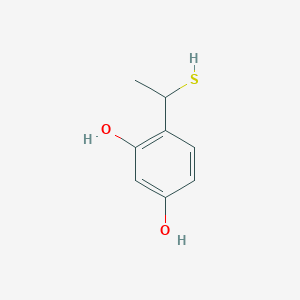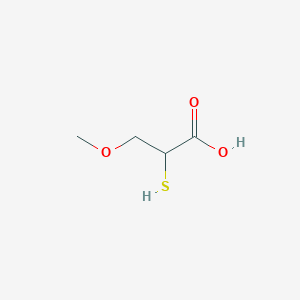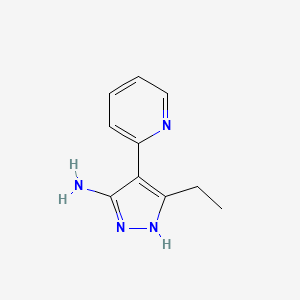
3-ethyl-4-(pyridin-2-yl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-4-(pyridin-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group at the 3-position, a pyridin-2-yl group at the 4-position, and an amine group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-4-(pyridin-2-yl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-ethyl-1H-pyrazole-5-carboxylic acid with 2-aminopyridine under dehydrating conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride, followed by neutralization with a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-4-(pyridin-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
3-ethyl-4-(pyridin-2-yl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-ethyl-4-(pyridin-2-yl)-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The pyridine and pyrazole rings can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing various molecular pathways.
Comparison with Similar Compounds
Similar Compounds
3-ethyl-4-(pyridin-2-yl)-1H-pyrazole: Lacks the amine group at the 5-position.
4-(pyridin-2-yl)-1H-pyrazol-5-amine: Lacks the ethyl group at the 3-position.
3-ethyl-1H-pyrazol-5-amine: Lacks the pyridin-2-yl group at the 4-position.
Uniqueness
3-ethyl-4-(pyridin-2-yl)-1H-pyrazol-5-amine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both the pyridine and pyrazole rings, along with the ethyl and amine groups, allows for diverse interactions and reactivity, making it a versatile compound in various research fields.
Properties
Molecular Formula |
C10H12N4 |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
5-ethyl-4-pyridin-2-yl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H12N4/c1-2-7-9(10(11)14-13-7)8-5-3-4-6-12-8/h3-6H,2H2,1H3,(H3,11,13,14) |
InChI Key |
VFQDZFPKQWFWTB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NN1)N)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butyl[1-(2,4-dimethylphenyl)ethyl]amine](/img/structure/B13298313.png)

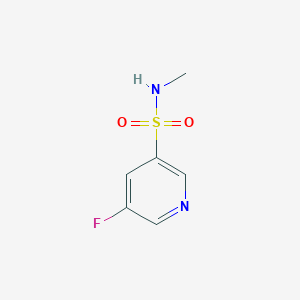
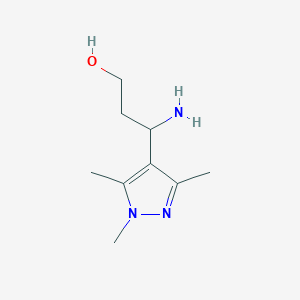
![1-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13298336.png)
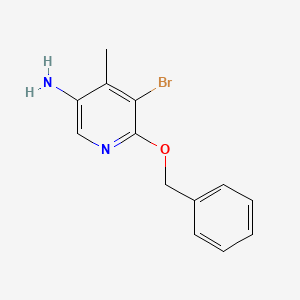
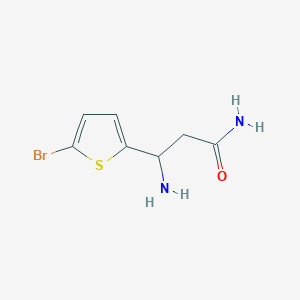
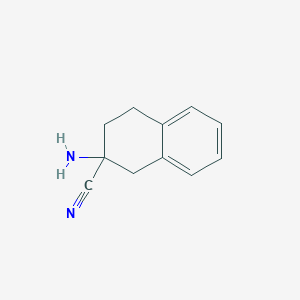
![1-[(1-Methyl-1H-pyrazol-4-YL)methyl]-1H-imidazol-2-amine](/img/structure/B13298356.png)
![2-[(Azetidin-3-yloxy)methyl]-6-methylpyridine](/img/structure/B13298364.png)
![7-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B13298370.png)
